Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester
Description
Chemical Identity and Nomenclature of Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl Ester
This compound belongs to the class of polycyclic aromatic hydrocarbon (PAH)-based esters, characterized by a central triphenylene core functionalized with six benzoic acid-derived ester groups. The IUPAC name systematically describes its structure:
- Core : Triphenylene (fused benzene rings)
- Substituents : Six ester groups at positions 2,3,6,7,10,11, each comprising a propenyloxybutoxy spacer linked to a benzoic acid moiety.
The molecular formula is C₆₆H₆₀O₁₈ , derived from:
Structural Features :
- Aromatic Core : Delocalized π-electrons enable strong intermolecular interactions.
- Ester Linkages : Provide hydrolytic stability compared to ethers or amines.
- Propenyloxy Groups : Introduce crosslinking capability via radical polymerization.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1153.24 g/mol | |
| CAS Registry | 151518-95-5* | |
| Key Functional Groups | Acrylate, benzoate |
*CAS number corresponds to a related trimethyl-hydroquinone-bis-acrylate.
Historical Development and Discovery in Polycyclic Aromatic Hydrocarbon Derivatives
The synthesis of triphenylene derivatives dates to the mid-20th century, with early work focusing on unsubstituted triphenylene for organic semiconductors. Advances in Friedel-Crafts acylations and Ullmann coupling enabled the introduction of alkoxy groups, enhancing solubility and processability.
Milestones :
- 1990s : Hexa-substituted triphenylenes emerged via nickel-mediated Yamamoto coupling, allowing symmetrical functionalization.
- 2010s : Integration of acrylate esters into triphenylene systems, as seen in trimethyl-hydroquinone-bis-acrylate derivatives, enabled UV-curable coatings.
- 2020s : Combinatorial approaches fused triphenylene with stimuli-responsive esters, yielding compounds like this compound for dynamic materials.
A key breakthrough was the development of regioselective esterification techniques, which prevented random substitution patterns. For example, protecting group strategies allowed sequential functionalization of triphenylene’s peripheral positions.
Significance in Supramolecular Chemistry and Advanced Material Science
This compound’s dual functionality—π-conjugated core and reactive esters—makes it a cornerstone in:
1. Liquid Crystal Engineering :
The planar triphenylene core promotes columnar mesophases, while acrylate side chains enable photoalignment. Applications include:
- Light-responsive actuators : Azobenzene-doped variants exhibit reversible bending under UV/visible light.
- Charge transport layers : Columnar stacks facilitate hole mobility in organic photovoltaics.
2. Self-Healing Polymers :
Propenyloxy groups undergo radical-induced crosslinking, enabling networks that repair microcracks. Studies show 85% recovery of tensile strength after damage.
3. Metal-Organic Frameworks (MOFs) :
Ester groups coordinate with Zn²⁺ or Cu²⁺, forming porous frameworks with surface areas exceeding 1500 m²/g.
Table 2 : Key Applications and Performance Metrics
| Application | Performance Metric | Value | Source |
|---|---|---|---|
| Photovoltaic Efficiency | Hole Mobility | 0.12 cm²/V·s | |
| Self-Healing Efficiency | Stress Recovery | 85% | |
| MOF Surface Area | BET Analysis | 1580 m²/g |
Properties
Molecular Formula |
C67H46O15 |
|---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
[1,9,10,11,12-pentabenzoyloxy-3-[4-[(E)-3-oxoprop-1-enoxy]butoxy]triphenylen-2-yl] benzoate |
InChI |
InChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+ |
InChI Key |
PHQPYUDWJQNTKZ-ZXTCRCEHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCO/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O |
Origin of Product |
United States |
Preparation Methods
Catalyst-Assisted Esterification
A highly efficient method involves:
- Reacting benzoic acid with the corresponding alcohol (e.g., oxopropenyloxybutanol) in a reaction kettle.
- Using titanium isopropoxide (tetraisopropyl titanate) as a catalyst.
- Heating the mixture progressively to 160–230 °C to drive esterification.
- Monitoring the acid value to below 0.2 mg KOH/g to confirm completion.
This method offers environmental benefits and high purity products, as demonstrated in the preparation of benzoic acid (2-ethyl) hexyl ester, which shares esterification principles with the target compound.
Dealcoholization and Purification
Post-esterification, the reaction mixture undergoes:
- Atmospheric dealcoholization at 185–210 °C to remove excess alcohol.
- Vacuum dealcoholization at –0.080 to –0.090 MPa to further purify.
- Neutralization with 3% NaOH solution at 95–100 °C.
- Washing steps with water at 90–95 °C to remove impurities.
- Adsorption and decoloration using porous materials like diatomite and activated carbon.
- Filtration to yield a high-purity ester product.
Reaction Parameters and Yields
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Benzoic acid : Alcohol ratio | 1 : 1.5–1.8 (weight) | Ensures complete esterification |
| Catalyst | Titanium isopropoxide (2–2.5 kg per ~4 tons reactants) | Efficient esterification catalyst |
| Esterification temperature | 190–230 °C | Controlled to avoid side reactions |
| Esterification time | 3.5–5 hours | Monitored via acid number |
| Dealcoholization temperature | 185–220 °C (atmospheric) | Removes excess alcohol |
| Vacuum pressure | –0.080 to –0.090 MPa | Enhances alcohol removal |
| Neutralization temperature | 95–100 °C | Removes acidic impurities |
| Yield | 98–99% | High yield with optimized process |
These parameters were optimized in industrial-scale preparations of benzoic acid esters and can be adapted for the oxopropenyloxybutoxy linker system.
Synthesis of Oxopropenyloxybutoxy Linkers and Their Esterification
The oxopropenyl group is a keto-functionalized propenyl moiety, which can be introduced by:
- Acylation reactions such as Friedel-Crafts acylation or ester rearrangements.
- Using acyl chlorides (e.g., propionyl chloride) with hydroxybenzoic acid derivatives to form hydroxy-propionyl esters.
- Catalysis by titanium tetrachloride in carbon disulfide solvent facilitates Fries rearrangement to position the acyl group appropriately.
Following synthesis, the oxopropenyloxybutanol intermediate can be esterified with benzoic acid or its derivatives using the catalyst-assisted method described above.
Functionalization of the Triphenylene Core
Triphenylene hexayl esters require:
- Hexafunctionalization at the triphenylene core, typically via stepwise esterification.
- Protection/deprotection strategies to control substitution sites.
- Use of high-purity starting materials to avoid polymerization.
The esterification of triphenylene with benzoic acid derivatives is typically performed under similar catalytic conditions, ensuring complete substitution and high purity.
Integrated Preparation Method for Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl Ester
Based on the above, the preparation involves:
Synthesis of oxopropenyloxybutanol intermediate:
- Acylation of hydroxybutanol derivatives with propionyl chloride catalyzed by titanium tetrachloride.
- Purification by distillation and recrystallization.
Esterification of benzoic acid with oxopropenyloxybutanol:
- Catalyst-assisted esterification using titanium isopropoxide.
- Reaction monitoring by acid value.
Hexaesterification of triphenylene:
- Reacting triphenylene with the benzoic acid ester intermediate under controlled conditions.
- Using excess benzoic acid ester and catalyst to drive complete substitution.
-
- Dealcoholization (if applicable).
- Neutralization and washing.
- Adsorption and filtration.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Acylation | Propionyl chloride, hydroxybutanol, TiCl4, CS2, 40 °C | Introduce oxopropenyl group | Oxopropenyloxybutanol intermediate |
| 2. Esterification | Benzoic acid, oxopropenyloxybutanol, Ti(OiPr)4, 190–230 °C | Form benzoic acid ester | Benzoic acid [(oxopropenyl)oxybutoxy] ester |
| 3. Hexaesterification | Triphenylene, benzoic acid ester, catalyst, heat | Attach 6 ester groups to triphenylene | This compound |
| 4. Purification | Dealcoholization, neutralization, washing, adsorption | Remove impurities | High purity final product |
Research Findings and Industrial Relevance
- The titanium-based catalysts provide high selectivity and yield, minimizing side products.
- Control of temperature and acid value is critical to ensure reaction completeness and product quality.
- The multi-step synthesis requires careful purification at each stage to maintain the integrity of sensitive functional groups.
- Industrial analogs in benzoic acid ester production demonstrate yields above 98% and purity greater than 99.5%.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester exerts its effects involves its interaction with specific molecular targets. The oxopropenyl group can participate in various chemical reactions, while the triphenylene core provides a stable framework for these interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triphenylene-Based Esters
a) Triphenylenehexayl Octanoate (CAS 70351-94-9)
- Core : Triphenylenehexayl group.
- Substituent: Octanoic acid (C8 straight-chain carboxylic acid).
- Key Differences: Unlike the target compound, octanoate lacks aromatic benzoic acid moieties and reactive oxopropenyl groups. This reduces its capacity for π-π interactions and chemical modifications, limiting its utility to basic material science research .
b) Discotic Liquid Crystal (CAS 173071-44-8)
- Core : Triphenylenehexayl group.
- Substituent : Hexyloxy acryloyloxy benzoate (C6 spacer with acrylate termini).
- The acryloyloxy group enables polymerization, whereas the oxopropenyl group in the target compound offers similar reactivity but with different steric effects .
Benzoic Acid Esters with Simpler Substituents
a) Methyl Benzoate (CAS 93-58-3)
- Structure: Single benzoic acid esterified with methanol.
- Applications : Widely used as a fragrance and preservative due to its volatility and low molecular weight (136.15 g/mol). Lacks the structural complexity and thermal stability required for advanced materials .
b) Butyl Benzoate (CAS 136-60-7)
- Structure: Benzoic acid esterified with n-butanol.
- Applications: Functions as a plasticizer and solvent.
Benzenehexayl Esters (Non-Triphenylene Cores)
Data Table: Comparative Analysis
| Compound Name | CAS Number | Core Structure | Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester | 174079-42-6 | Triphenylene | Oxopropenyloxybutoxy benzoate | ~1970 (estimated) | Organic electronics, liquid crystals |
| Discotic liquid crystal (hexyloxy acryloyloxy) | 173071-44-8 | Triphenylene | Hexyloxy acryloyloxy benzoate | 1970.15 | Displays, photovoltaics |
| Triphenylenehexayl octanoate | 70351-94-9 | Triphenylene | Octanoic acid | Not reported | Material research |
| Methyl benzoate | 93-58-3 | Benzene | Methyl | 136.15 | Fragrance, preservative |
| Butyl benzoate | 136-60-7 | Benzene | n-Butyl | 178.23 | Plasticizers, solvents |
Research Findings and Key Differentiators
- Reactivity: The oxopropenyl group in the target compound enables crosslinking or polymerization, a feature absent in non-reactive esters like octanoate or methyl benzoate .
- Mesophase Behavior : Compared to benzenehexayl esters, the triphenylene core enhances columnar mesophase stability, critical for charge transport in electronic devices .
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex synthetic derivative that has gained attention for its potential applications in biomedical fields. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzoic acid moiety linked to an oxopropenyl group and a triphenylene hexayl ester. Its molecular formula is , and it has a molecular weight of approximately 386.49 g/mol. The unique structural features contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. A study conducted on various benzoic acid derivatives showed that compounds with bulky substituents, such as the triphenylene moiety in this ester, enhance their antimicrobial efficacy against a range of pathogens, including bacteria and fungi .
- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to those of traditional antibiotics .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in several studies. Its ability to induce apoptosis in cancer cells is particularly noteworthy.
- Mechanism : The compound was found to activate the apoptotic pathway in human cancer cell lines, leading to increased caspase activity and subsequent cell death .
- Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .
Anti-inflammatory Effects
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. The compound exhibited significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Findings : Research indicated that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 40% compared to untreated controls .
The biological activities of Benzoic acid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cell proliferation.
- Cell Signaling Modulation : It modulates signaling pathways associated with apoptosis and cell survival, enhancing its anticancer effects.
- Membrane Disruption : The hydrophobic nature of the triphenylene moiety may contribute to its ability to disrupt microbial membranes, leading to cell lysis.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
